5,7-Difluoro-3-iodo-1H-indazole
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Overview
Description
5,7-Difluoro-3-iodo-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-3-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms into the indazole core. One common method is the halogenation of 1H-indazole derivatives. For instance, starting with 5,7-difluoro-1H-indazole, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The presence of iodine makes it suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indazole core.
Coupling Products: Biaryl or alkyne-linked indazole derivatives.
Scientific Research Applications
Chemistry: 5,7-Difluoro-3-iodo-1H-indazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research and drug discovery .
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5,7-Difluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding, further stabilizing the interaction . These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5,7-Difluoro-1H-indazole: Lacks the iodine atom, resulting in different reactivity and applications.
3-Iodo-1H-indazole: Lacks the fluorine atoms, affecting its electronic properties and biological activity.
5-Fluoro-3-iodo-1H-indazole: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 5,7-Difluoro-3-iodo-1H-indazole’s combination of fluorine and iodine atoms provides a unique set of properties, such as enhanced reactivity and specific biological interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5,7-difluoro-3-iodo-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZIGCRKXSARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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